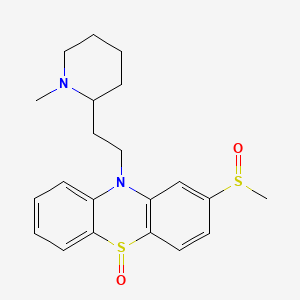

Thioridazine disulfoxide

Description

Properties

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(25)21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOCAVXFXSJKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023873 | |

| Record name | Thioridazine disulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53926-89-9 | |

| Record name | Thioridazine disulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053926899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioridazine disulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIORIDAZINE DISULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB94QP0ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies for Thioridazine Disulfoxide

General Principles of Sulfoxide (B87167) Synthesis

The synthesis of sulfoxides is most commonly achieved through the controlled oxidation of the corresponding sulfide (B99878) (thioether). This transformation is a fundamental process in organic sulfur chemistry. A variety of oxidizing agents can be employed, but the primary challenge lies in achieving chemoselectivity—oxidizing the sulfide to a sulfoxide without further oxidation to the corresponding sulfone.

Common reagents and methods for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst or an acid like triflic acid, hydrogen peroxide is a versatile and environmentally benign oxidant for converting sulfides to sulfoxides. moca.net.ua Careful control of reaction conditions is necessary to prevent over-oxidation.

Peracids and Peroxides: Reagents like peroxy acids are effective for this oxidation. Diperoxyadipic acid has been specifically used in the synthesis of phenothiazine (B1677639) S-oxides. moca.net.ua

Halogen-based Reagents: Molecular halogens or hypohalites can be used, often in aqueous media, to facilitate the oxidation.

Nitrogen-based Oxidants: Nitric acid and various oxides of nitrogen have historically been used for sulfide oxidation.

The choice of reagent and reaction conditions (e.g., temperature, solvent, stoichiometry) is critical to maximize the yield of the desired sulfoxide and minimize the formation of the sulfone byproduct.

Specific Chemical Synthetic Routes for Thioridazine (B1682328) Sulfoxide Isomers

The synthesis of thioridazine sulfoxides begins with the parent compound, thioridazine, which is prepared by alkylating 2-methylthiophenothiazine (B120294) with 2-(2-chloroethyl)-1-methylpiperidine. lookchem.com From thioridazine, the various sulfoxide isomers can be formed.

Thioridazine 5-Sulfoxide (Ring Sulfoxide): A selective oxidation method has been developed to exclusively produce the ring sulfoxides. This process uses hydrogen peroxide to oxidize thioridazine, yielding the diastereoisomeric pairs of thioridazine 5-sulfoxide. nih.gov This method allows for the isolation of gram quantities of the diastereomeric pairs in high purity (>99%). nih.gov

Thioridazine Disulfoxide: The disulfoxide, where both the ring and side-chain sulfur atoms are oxidized, has been identified as a product of thioridazine photo-oxidation. chemicalbook.com A synthetic scheme analogous to the one used for preparing chlorpromazine (B137089) S-oxide, which employs diperoxyhexanedioic acid, has been reported for the synthesis of this compound. moca.net.ua This product is also referred to as Thioridazine EP Impurity D. chemicalbook.com

The primary oxidation products of thioridazine are the mono-sulfoxides at either the side-chain (position 2, yielding mesoridazine) or the phenothiazine ring (position 5). ebi.ac.uk Further oxidation can then lead to the disulfoxide or various sulfone derivatives.

Interactive Table: Synthetic Routes to Thioridazine Sulfoxides

| Product | Starting Material | Key Reagents/Conditions | Reference |

| Thioridazine 5-Sulfoxide | Thioridazine | Selective oxidation with Hydrogen Peroxide (H₂O₂) | nih.gov |

| This compound | Thioridazine | Photo-oxidation | chemicalbook.com |

| This compound | Thioridazine | Diperoxyhexanedioic acid (by analogy) | moca.net.ua |

Stereoselective Approaches in Thioridazine Sulfoxide Formation

The formation of thioridazine sulfoxides introduces significant stereochemical complexity. Thioridazine itself is a racemic mixture, possessing a chiral center in the piperidine (B6355638) ring. The oxidation of one of the sulfur atoms to a sulfoxide creates a second chiral center, resulting in the formation of diastereoisomeric pairs of enantiomers. psu.edu

While selective chemical synthesis of a specific stereoisomer is challenging, stereoselective formation has been achieved through biotransformation. Studies using various endophytic fungi have demonstrated a notable potential for stereoselective sulfoxidation of thioridazine.

Key findings from these biotransformation studies include:

Mono-2-sulfoxidation: The most frequently observed transformation was the oxidation of the side-chain sulfur.

Diaporthe phaseolorum showed high conversion rates to the (S)-(SE) and (R)-(FE) forms of thioridazine-2-sulfoxide.

Aspergillus fumigatus preferentially produced the (S)-(SE) and (R)-(SE) forms of thioridazine-2-sulfoxide.

Phomopsis sp. showed a preference for the (S)-(SE) form.

Mono-5-sulfoxidation: Glomerella cingulata was notable for its ability to produce the ring sulfoxide, specifically the (S)-(SE) and (R)-(FE) forms.

These enzymatic transformations, carried out by fungi, offer a "green chemistry" approach to producing specific, chirally pure sulfoxide metabolites that are difficult to access through conventional chemical synthesis.

Interactive Table: Stereoselective Biotransformation of Thioridazine by Endophytic Fungi

| Fungal Species | Major Product(s) | Stereochemical Outcome |

| Phomopsis sp. | Thioridazine-2-sulfoxide | Preferential formation of (S)-(SE) isomer |

| Glomerella cingulata | Thioridazine-5-sulfoxide | Production of (S)-(SE) + (R)-(FE) isomers |

| Diaporthe phaseolorum | Thioridazine-2-sulfoxide | High conversion to (S)-(SE) and (R)-(FE) isomers |

| Aspergillus fumigatus | Thioridazine-2-sulfoxide | Preferential formation of (S)-(SE) and (R)-(SE) isomers |

Characterization of Synthetic Products through Advanced Techniques

The definitive identification and characterization of this compound and its related isomers require a suite of advanced analytical techniques, particularly given the stereochemical complexity.

A comprehensive approach for characterizing the synthesized sulfoxides involves the following methods:

Chromatography: Thin-Layer Chromatography (TLC) and especially High-Performance Liquid Chromatography (HPLC) are essential for separating the parent drug from its various metabolites, including the different sulfoxide diastereomers. nih.govpsu.edu Chiral HPLC, using columns like CHIRALPAK AS, is specifically used to resolve the individual stereoisomers.

Spectroscopy:

Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the chemical structure of the oxidation products, confirming the position of the sulfoxide group. nih.gov

Infrared (IR) Spectroscopy: This technique is used to identify functional groups and can provide structural data for the sulfoxide products and their salts. nih.gov

UV-Visible (UV) Spectroscopy: UV analysis is used alongside other techniques for characterization. nih.gov

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and direct probe MS are crucial for determining the molecular weight and fragmentation patterns of the metabolites, confirming their identity. nih.govpsu.edu

Chiroptical Methods: Circular Dichroism (CD) spectroscopy is a powerful technique used to assign the absolute configuration at the chiral sulfur atom of the different stereoisomers.

Elemental Analysis: This provides the empirical formula of the synthesized compounds, confirming their elemental composition. nih.gov

Chemical Methods: Reduction of the isolated sulfoxides back to the parent compound, thioridazine, using a reducing agent like lithium aluminum hydride, serves as a chemical proof of structure. nih.gov

Interactive Table: Analytical Techniques for Characterization

| Technique | Application for Thioridazine Sulfoxides | Reference(s) |

| HPLC | Separation of diastereoisomeric pairs and purification of products. | nih.govpsu.edu |

| Chiral HPLC | Resolution and analysis of individual enantiomers and diastereomers. | |

| NMR (¹H, ¹³C) | Structural elucidation and confirmation of oxidation site. | nih.gov |

| Mass Spectrometry (MS, GC-MS) | Molecular weight determination and structural confirmation via fragmentation. | nih.govpsu.edu |

| Circular Dichroism (CD) | Assignment of absolute configuration at the chiral sulfur center. | |

| Infrared (IR) Spectroscopy | Identification of functional groups and structural analysis. | nih.gov |

| Chemical Reduction (e.g., with LiAlH₄) | Chemical proof of structure by converting sulfoxide back to thioridazine. | nih.gov |

Biotransformation and Enzymatic Formation of Thioridazine Disulfoxide

Mammalian Biotransformation Pathways of Thioridazine (B1682328)

In mammals, thioridazine undergoes extensive biotransformation, primarily in the liver. The main pathways include sulfoxidation at two distinct positions and N-demethylation. These reactions are catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.

The Cytochrome P450 superfamily of enzymes is the principal catalyst for the metabolism of thioridazine. nih.govnih.gov Specific isoforms within this family exhibit distinct preferences for the site of oxidation on the thioridazine molecule, leading to different sulfoxide (B87167) metabolites.

The CYP2D6 enzyme is the fundamental enzyme responsible for the sulfoxidation of the thiomethyl side chain at position 2 of the phenothiazine (B1677639) ring. researchgate.netnih.gov This process occurs in two steps. The first oxidation converts thioridazine to its active metabolite mesoridazine (B118732) (mono-2-sulfoxide). nih.govtandfonline.com A subsequent oxidation of mesoridazine at the same position, also catalyzed by CYP2D6, yields sulforidazine (B28238) (di-2-sulfoxide), which is thioridazine disulfoxide. tandfonline.com

In vitro studies using cDNA-expressed human P450 enzymes have quantified the significant role of CYP2D6, showing it is responsible for approximately 49% of mono-2-sulfoxidation and 64% of the subsequent di-2-sulfoxidation. nih.gov Due to its central role, the ratio of metabolites like sulforidazine to mesoridazine can serve as a specific marker for assessing the in vivo activity of the CYP2D6 enzyme. nih.gov Genetic variations (polymorphisms) in the CYP2D6 gene can lead to poor metabolism of thioridazine, resulting in altered plasma concentrations of the drug and its metabolites. nih.govclinpgx.org

While CYP2D6 governs side-chain sulfoxidation, the CYP1A2 and CYP3A4 enzymes are the primary catalysts for sulfoxidation at position 5 of the phenothiazine ring, forming thioridazine-5-sulfoxide. researchgate.netnih.gov Together, these two enzymes account for 34-52% of this metabolic pathway. nih.gov In addition to ring sulfoxidation, CYP1A2 and CYP3A4 are also the main enzymes responsible for the N-demethylation of thioridazine. nih.gov Furthermore, CYP3A4 contributes to a lesser but noticeable degree to the initial mono-2-sulfoxidation, accounting for about 22% of the formation of mesoridazine. nih.gov

| Metabolic Pathway | Primary Enzyme(s) | Approximate Contribution (%) | Metabolite(s) Formed |

|---|---|---|---|

| Mono-2-Sulfoxidation | CYP2D6 | 49% | Mesoridazine |

| Mono-2-Sulfoxidation | CYP3A4 | 22% | Mesoridazine |

| Di-2-Sulfoxidation | CYP2D6 | 64% | Sulforidazine (this compound) |

| 5-Sulfoxidation | CYP1A2 & CYP3A4 | 34-52% | Thioridazine-5-sulfoxide |

| N-Demethylation | CYP1A2 & CYP3A4 | 34-52% | Northioridazine |

The Flavin-Containing Monooxygenase (FMO) system is another class of enzymes involved in the metabolism of xenobiotics. nih.gov However, its role in the metabolism of thioridazine appears to be distinct from that of the CYP system. Studies utilizing mouse liver microsomes and purified FMO enzymes have demonstrated that FMO's primary role is not sulfoxidation but rather N-oxidation. tandfonline.comresearchgate.net Purified FMO from mouse liver was found to produce thioridazine-N-oxide as the major metabolite. tandfonline.comresearchgate.net In experiments where P450 enzymes were selectively inactivated, the formation of sulfoxide metabolites like thioridazine-2-sulfoxide and thioridazine-5-sulfoxide decreased significantly, whereas inactivation of FMO primarily reduced the formation of thioridazine-N-oxide. tandfonline.com This indicates that the CYP system, not FMO, is the key pathway for the formation of this compound and other sulfoxide metabolites in mammals. nih.gov

Cytochrome P450 (CYP) Enzyme Systems in Sulfoxidation

Non-Mammalian Biotransformation Models

In contrast to the findings in mammals, studies using non-mammalian systems have demonstrated the potential for stereoselective biotransformation of thioridazine. Research involving endophytic fungi has shown that these microorganisms can effectively model mammalian metabolism by producing major human metabolites, including thioridazine-2-sulfoxide and thioridazine-5-sulfoxide. researchgate.net Fungal species such as Phomopsis sp., Glomerella cingulata, Diaporthe phaseolorum, and Aspergillus fumigatus have been reported to carry out stereoselective oxidation at both the sulfur atom of the lateral chain (position 2) and the phenothiazine ring (position 5). researchgate.net This capability highlights the utility of microbial models for producing specific stereoisomers of drug metabolites.

| Fungal Species | Metabolic Reaction | Metabolites Produced |

|---|---|---|

| Phomopsis sp. | Stereoselective Sulfoxidation | Thioridazine-2-sulfoxide, Thioridazine-5-sulfoxide |

| Glomerella cingulata | Stereoselective Sulfoxidation | Thioridazine-2-sulfoxide, Thioridazine-5-sulfoxide |

| Diaporthe phaseolorum | Stereoselective Sulfoxidation | Thioridazine-2-sulfoxide, Thioridazine-5-sulfoxide |

| Aspergillus fumigatus | Stereoselective Sulfoxidation | Thioridazine-2-sulfoxide, Thioridazine-5-sulfoxide |

Fungal Biotransformation of Thioridazine to Sulfoxides

The biotransformation of the neuroleptic drug thioridazine by endophytic fungi has been a subject of scientific investigation. This process primarily involves the oxidation of the sulfur atoms within the thioridazine molecule. Specifically, oxidation occurs at the sulfur of the lateral chain (position 2) or the sulfur of the phenothiazinic ring (position 5). nih.govresearchgate.net This enzymatic modification leads to the formation of major human metabolites, namely thioridazine-2-sulfoxide and thioridazine-5-sulfoxide. nih.govresearchgate.net

Studies involving a range of endophytic fungi have demonstrated that the extent and nature of the metabolites produced can vary significantly among different fungal species. nih.govresearchgate.net However, a common observation is that mono-2-sulfoxidation tends to occur with a higher frequency and in greater ratios compared to other potential transformations. nih.govresearchgate.net The conditions for these biotransformations are typically carried out under mild conditions, which offers an advantage over synthetic methods by reducing the formation of unwanted byproducts. researchgate.net

The ability of fungi to perform these transformations highlights their potential as biocatalysts for producing specific metabolites of thioridazine. researchgate.net This can be particularly useful for generating reference compounds for metabolic studies or for investigating the biological activities of individual metabolites.

Identification of Specific Fungal Strains Exhibiting Stereoselectivity

A significant aspect of the fungal biotransformation of thioridazine is the stereoselectivity exhibited by certain fungal strains. This means that the fungi preferentially produce one stereoisomer of the sulfoxide metabolite over another. Research has identified several endophytic fungi that demonstrate notable stereoselective biotransformation capabilities. nih.govresearchgate.netnih.gov

Among twelve evaluated endophytic fungi, four have been highlighted for their pronounced stereoselective biotransformation of thioridazine: Phomopsis sp. (TD2), Glomerella cingulata (VA1), Diaporthe phaseolorum (VR4), and Aspergillus fumigatus (VR12). nih.govresearchgate.netnih.gov These fungi were isolated from various plants, including Tithonia diversifolia, Viguiera arenaria, and Viguiera robusta. researchgate.netnih.gov

The primary stereoselective outcome observed is in the 2-sulfoxidation reaction, which preferentially yields the R configuration at the sulfur atom. nih.govresearchgate.net The specific metabolic profiles of these selected fungi showcase their distinct stereoselective potentials. For instance, Diaporthe phaseolorum (VR4) showed a high degree of mono-2-sulfoxidation for both (S)-(SE) and (R)-(FE) forms, at 84.4% and 82.5% respectively. nih.gov Aspergillus fumigatus (VR12) also demonstrated significant mono-2-sulfoxidation for the (S)-(SE) and (R)-(SE) forms, with conversion rates of 31.5% and 34.4% respectively. nih.gov In contrast, Phomopsis sp. (TD2) had a greater propensity for mono-2-sulfoxidation to the (S)-(SE) form at 12.1%, while Glomerella cingulata (VA1) showed a preference for mono-5-sulfoxidation to the (S)-(SE)+(R)-(FE) forms at 10.5%. nih.gov

The following table summarizes the stereoselective biotransformation of thioridazine by these specific fungal strains:

| Fungal Strain | Primary Sulfoxidation Product(s) | Conversion Rate (%) |

| Phomopsis sp. (TD2) | mono-2-sulfoxidation to (S)-(SE) | 12.1% |

| Glomerella cingulata (VA1) | mono-5-sulfoxidation to (S)-(SE)+(R)-(FE) | 10.5% |

| Diaporthe phaseolorum (VR4) | mono-2-sulfoxidation to (S)-(SE) and (R)-(FE) | 84.4% and 82.5% |

| Aspergillus fumigatus (VR12) | mono-2-sulfoxidation to (S)-(SE) and (R)-(SE) | 31.5% and 34.4% |

These findings underscore the utility of endophytic fungi as models for studying the stereoselective metabolism of drugs like thioridazine and for potentially producing specific chiral metabolites.

Advanced Analytical Characterization and Quantification of Thioridazine Disulfoxide

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of thioridazine (B1682328) disulfoxide from its parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the primary techniques utilized for this purpose.

HPLC is a powerful technique for resolving the diastereoisomeric pairs of thioridazine sulfoxides. The separation of these isomers is essential as they can exhibit different pharmacological activities. Research has demonstrated the successful separation of thioridazine-5-sulphoxide diastereoisomers using HPLC. nih.gov

A study focusing on the synthesis and characterization of thioridazine ring sulfoxides reported the separation of diastereoisomeric pairs of enantiomers (DL, LD and DD, LL) using HPLC. nih.gov This separation allowed for the isolation of gram quantities of each diastereoisomeric pair with greater than 99% purity. nih.gov The specific conditions for such separations often involve the use of normal-phase or reversed-phase chromatography with careful selection of the stationary and mobile phases to achieve optimal resolution.

Table 1: HPLC Methods for Diastereoisomer Resolution of Thioridazine Sulfoxides

| Stationary Phase | Mobile Phase | Application | Reference |

| Silica Gel | Not specified in abstract | Separation of thioridazine-5-sulphoxide diastereoisomers | nih.gov |

| Not specified in abstract | Not specified in abstract | Separation of diastereoisomeric pairs of thioridazine ring sulfoxides | nih.gov |

Due to the presence of a chiral center at the sulfur atom in the sulfoxide (B87167) group, thioridazine sulfoxide metabolites exist as enantiomers. Enantioselective HPLC is a specialized technique used to separate these chiral compounds. A method has been developed for the determination of the enantiomers of diastereoisomeric pairs of thioridazine 2-sulfoxide (mesoridazine) and thioridazine 5-sulfoxide in human plasma. nih.gov This method utilizes a sequential achiral and chiral HPLC approach. nih.gov

The chiral resolution of thioridazine and its sulfone metabolite has been achieved using polysaccharide-based chiral stationary phases such as CHIRALPAK AD and CHIRALCEL OD-H columns. researchgate.netresearchgate.net For instance, the CHIRALCEL OD-H column has been successfully used for the enantiomeric resolution of thioridazine-2-sulfone. researchgate.net The selection of the chiral stationary phase and the mobile phase composition, often a mixture of hexane and an alcohol like ethanol or isopropanol with a small amount of an amine modifier, is critical for achieving separation. researchgate.net

Table 2: Enantioselective HPLC Conditions for Thioridazine Sulfoxide Metabolites

| Chiral Stationary Phase | Mobile Phase | Analyte | Reference |

| Not specified in abstract | Not specified in abstract | Enantiomers of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide | nih.gov |

| CHIRALCEL OD-H | Hexane:2-propanol (90:10, v/v) + 0.1% DEA | Thioridazine-2-sulfone | researchgate.net |

| CHIRALPAK AD | Hexane:ethanol (98:2, v/v) + 0.1% DEA | Thioridazine | researchgate.net |

Thin Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of thioridazine and its metabolites. It is often used for initial screening and to ascertain the purity of isolated compounds. nih.gov Diastereoisomeric isomers of thioridazine sulfoxides have been successfully separated by TLC. nih.gov

In a study on the synthesis of thioridazine ring sulfoxides, TLC was used to characterize the separated diastereoisomeric pairs. nih.gov Another study detailed a TLC method for the qualitative and semi-quantitative assay of thioridazine in human plasma, demonstrating its utility in biological matrices. farmaciajournal.com The choice of the stationary phase, typically silica gel, and the mobile phase is crucial for achieving separation. For instance, a mixture of methanol and n-butanol with 0.1 M sodium bromide has been used as a mobile phase for the separation of thioridazine from other phenothiazines. farmaciajournal.com

Spectroscopic and Spectrometric Elucidation Methods

Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the structural confirmation and identification of thioridazine disulfoxide.

Mass spectrometry is an indispensable tool for the structural elucidation of drug metabolites. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The separated diastereoisomeric pairs of thioridazine ring sulfoxides have been characterized by GC-MS. nih.gov

The coupling of chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful platform for metabolite identification. mdpi.comtechnologynetworks.com These hyphenated techniques allow for the separation of complex mixtures and the subsequent mass analysis of the individual components.

A GC method was developed for measuring thioridazine, mesoridazine (B118732), and their metabolites, showcasing the applicability of GC in analyzing these compounds. nih.gov The use of LC-MS and GC-MS is crucial for the comprehensive profiling of metabolites in biological samples. mdpi.com In the context of thioridazine, these techniques have been instrumental in identifying various metabolites, including the sulfoxide derivatives. nih.gov The fragmentation patterns obtained from mass spectrometry provide key structural information, enabling the confident identification of this compound isomers.

Mass Spectrometry (MS) in Structural Confirmation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of drug metabolites by providing detailed information about their fragmentation patterns. In MS/MS analysis of this compound, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions.

The fragmentation of the phenothiazine (B1677639) core and the piperidine (B6355638) side chain is expected to dominate the spectrum. Key fragmentation pathways for this compound would likely involve:

Cleavage of the Piperidine Side Chain: The bond between the ethyl side chain and the piperidine ring is a common point of cleavage in related molecules. This would result in the formation of a prominent ion corresponding to the N-methylpiperidine moiety or related fragments.

Fission of the Phenothiazine Ring: The tricyclic phenothiazine system can undergo complex fragmentation, including losses of the sulfoxide groups as SO or H₂SO₂.

Side Chain Fragmentation: Cleavage at various points along the ethyl linker connecting the phenothiazine nitrogen to the piperidine ring provides additional structural information.

While a complete experimental MS/MS spectrum for this compound is not widely published, data from related metabolites and general fragmentation principles allow for the prediction of key product ions.

Table 1: Predicted Key Product Ions in MS/MS of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

|---|---|---|

| 403.15 [M+H]⁺ | 299.11 | Loss of the piperidine-ethyl moiety |

| 403.15 [M+H]⁺ | 126.13 | N-methyl-2-ethylenepiperidine fragment |

Note: The m/z values are predicted based on the chemical structure and common fragmentation pathways of phenothiazine derivatives.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with high confidence. spectroscopyonline.comnih.gov For this compound, HRMS is crucial to confirm its identity and differentiate it from other metabolites or endogenous compounds with the same nominal mass.

The molecular formula of this compound is C₂₁H₂₆N₂O₂S₂. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of the protonated molecule [M+H]⁺ with an accuracy typically below 5 parts per million (ppm). hilarispublisher.com This level of precision allows for the unambiguous confirmation of the elemental formula.

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₂S₂ |

| Theoretical Exact Mass [M] | 402.14357 Da |

| Theoretical m/z [M+H]⁺ | 403.15089 Da |

| Example Measured m/z [M+H]⁺ | 403.15071 Da |

Note: The "Example Measured m/z" is a hypothetical value to illustrate the principle of mass accuracy calculation.

This high degree of accuracy is essential for distinguishing this compound from other potential molecules with a nominal mass of 403 Da, thereby increasing the certainty of identification in complex biological matrices. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules, including drug metabolites. It provides detailed information about the chemical environment of each atom in the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Analysis

¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The oxidation of the two sulfur atoms in Thioridazine to form the disulfoxide metabolite induces significant changes in the chemical shifts of nearby protons and carbons.

¹H NMR: Protons on the phenothiazine ring, particularly those adjacent to the ring sulfoxide group, are expected to experience a significant downfield shift (deshielding) compared to the parent Thioridazine molecule. nih.gov Similar deshielding effects would be observed for the methyl protons of the side-chain sulfoxide.

¹³C NMR: The carbon atoms directly bonded to the sulfoxide groups will also be shifted downfield. The chemical shifts of the aromatic carbons provide confirmation of the oxidation site on the phenothiazine ring.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenothiazine Aromatic Protons | 7.0 - 8.0 | 115 - 150 |

| Piperidine Ring Protons | 1.5 - 3.5 | 20 - 60 |

| N-CH₃ (Piperidine) Protons | 2.2 - 2.5 | ~40 |

| S(O)-CH₃ Protons | 2.7 - 3.0 | ~45 |

Note: These are estimated chemical shift ranges based on data from Thioridazine and the known effects of sulfoxidation. thieme-connect.deunisi.it

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for tracing the connectivity within the piperidine ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly vital for identifying the connectivity between non-protonated carbons (quaternary carbons) and nearby protons. For this compound, HMBC correlations from the aromatic protons to the carbons of the phenothiazine ring would definitively confirm the position of the ring sulfoxide. sdsu.edu

Solid-State NMR (SS-NMR) for Solid-Phase Characterization

Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of pharmaceutical compounds in their solid form. bruker.combruker.com While solution NMR provides information on the molecular structure, SS-NMR probes the properties of the bulk material, such as polymorphism, crystallinity, and drug-excipient interactions in a formulation. crystalpharmatech.comeuropeanpharmaceuticalreview.com

For an isolated sample of this compound, SS-NMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will yield distinct SS-NMR spectra due to differences in their crystal lattice environments.

Characterize Amorphous vs. Crystalline Forms: SS-NMR can quantify the amount of crystalline and amorphous content in a bulk sample. bruker.com

Study Molecular Dynamics: The technique can provide insights into the mobility of different parts of the molecule within the solid lattice. europeanpharmaceuticalreview.com

This information is critical during drug development to ensure the stability and consistent performance of a solid dosage form.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative Analysis

UV-Visible and fluorescence spectroscopy are widely used for the quantitative analysis of aromatic compounds.

UV-Vis Spectroscopy: The phenothiazine ring system of this compound contains an extended π-electron system, which results in strong absorption of ultraviolet radiation. The parent drug, Thioridazine, exhibits an absorption maximum around 314 nm. nih.gov The introduction of sulfoxide groups, which act as auxochromes, is expected to cause a shift in the absorption maximum (λₘₐₓ) and a change in the molar absorptivity. This spectral shift can be exploited for selective quantification. The absorbance is directly proportional to the concentration, following the Beer-Lambert law, providing a straightforward method for quantification in solutions.

Fluorescence Spectroscopy: Many phenothiazine derivatives and their metabolites are fluorescent. Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. nih.gov A method for quantitative analysis would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity is linearly proportional to the concentration over a certain range, allowing for the detection of very low concentrations of the metabolite in biological fluids. nih.gov The development of such an assay would require careful optimization of parameters like pH and solvent to maximize the fluorescence signal and ensure stability.

Table 4: Spectroscopic Properties for Quantitative Analysis

| Technique | Key Parameter | Typical Application |

|---|---|---|

| UV-Vis Spectroscopy | Molar Absorptivity (ε) at λₘₐₓ | Quantification in relatively simple matrices |

| Fluorescence Spectroscopy | Quantum Yield (Φ) at λₑₓ/λₑₘ | Trace-level quantification in complex biological samples |

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy serves as a vital tool for confirming its molecular structure, particularly the presence of the sulfoxide groups.

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The verification of the formation of the disulfoxide metabolite from its parent compound, thioridazine, can be confirmed by the appearance of strong absorption bands associated with the sulfoxide (S=O) functional group. While a specific experimental IR spectrum for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on the known absorption regions for its constituent functional groups. Research on the synthesis and characterization of stereoisomeric ring sulfoxides of thioridazine has utilized IR spectroscopy as a key method for structural confirmation, indicating its utility in identifying these oxidized metabolites nih.gov.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Sulfoxide (S=O) | 1050 - 1030 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N (Tertiary amine) | 1250 - 1020 | Stretching |

| C-S | 800 - 600 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

The presence of a strong band in the 1050-1030 cm⁻¹ region would be a primary indicator of the sulfoxide groups, distinguishing the metabolite from its parent drug, thioridazine. The other bands would correspond to the aromatic rings of the phenothiazine core, the aliphatic side chain, and the piperidine ring.

Method Validation and Performance Metrics in Analytical Research

The quantification of this compound in biological matrices or pharmaceutical preparations requires the use of validated analytical methods to ensure the reliability and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance metrics are evaluated to establish the method's validity. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of thioridazine and its metabolites researchgate.net.

Key Performance Metrics:

Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards of known concentrations and is expressed by the correlation coefficient (R²) of the calibration curve.

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD%).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Performance Metrics for the Analysis of Thioridazine and its Sulfoxide Metabolites:

| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |

| HPLC | Thioridazine and its metabolites | 0.05-1.3 µg/mL | 98.12 - 102.55 | Not Specified | 0.035-0.038 µg/mL | 0.116-0.125 µg/mL | researchgate.net |

| HPLC | Thioridazine and its metabolites | Not Specified | 87.8 - 100.6 | Not Specified | 2 ng/mL | Not Specified | nih.gov |

| Spectrophotometry | Thioridazine HCl | 4 - 24 µg/mL | 98.12 - 102.55 | Not Specified | Not Specified | Not Specified | researchgate.net |

Note: The data presented is for thioridazine and a mixture of its metabolites, including sulfoxides, and may not be specific to this compound alone.

These metrics are crucial for ensuring that the analytical method is sensitive, accurate, and precise enough for its intended application, such as in pharmacokinetic studies or quality control of pharmaceutical products.

Degradation Pathways and Chemical Stability of Thioridazine Disulfoxide

Photodegradation Mechanisms of Thioridazine (B1682328) Sulfoxides

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of thioridazine sulfoxides.

Studies on methanolic solutions of thioridazine sulfoxides have demonstrated that they are susceptible to degradation and configurational changes upon exposure to UV light. nih.govresearchgate.net Both degradation and epimerization of Thioridazine-2-sulfoxide enantiomers have been observed under UV radiation at wavelengths of 366 nm and 254 nm. nih.gov Similarly, Thioridazine-5-sulfoxide stereoisomers experience an inversion in configuration when exposed to UV light at the same wavelengths. researchgate.netnih.gov This process, also known as racemization, can be readily caused by light, affecting the analysis of these isomeric pairs. researchgate.net The parent compound, thioridazine, also darkens upon exposure to light. nih.gov

The kinetics of photodegradation are influenced by the surrounding chemical environment. The sensitivity of thioridazine and its metabolites to light has been observed to vary with the medium, showing the most sensitivity in acidic media. researchgate.net In contrast, degradation in neutral or basic media is reported to be slow. researchgate.net

Chemical Stability Studies in Varied Solvents and pH Conditions

The stability of thioridazine sulfoxides has been evaluated under various chemical conditions, including changes in pH and ionic strength, primarily in buffer and human plasma solutions. nih.govresearchgate.net

Research findings indicate that the enantiomers of both Thioridazine-2-sulfoxide and Thioridazine-5-sulfoxide are stable at varying pH levels and ionic strengths. nih.govresearchgate.net Specific studies confirmed their stability at pH values of 5.0, 7.0, and 8.5. researchgate.netnih.gov Despite this general stability, solubility challenges have been noted, particularly at a pH of 8.5 for both sulfoxide (B87167) metabolites. nih.govresearchgate.net

Table 1: Chemical Stability of Thioridazine Sulfoxide Enantiomers

| Parameter | Conditions Tested | Observation | Source(s) |

|---|---|---|---|

| pH | 5.0, 7.0, 8.5 | Stable | nih.govresearchgate.netnih.gov |

| Ionic Strength | 0.2, 0.5, 1.0 mol/L | Stable | nih.gov |

| Solubility | pH 8.5 | Solubility problems observed | nih.govresearchgate.net |

Thermal Degradation Profiles and Kinetic Analysis of Sulfoxide Decomposition

Investigations into the thermal stability of thioridazine sulfoxides have been conducted across a range of temperatures. Studies show that the enantiomers of Thioridazine-2-sulfoxide and Thioridazine-5-sulfoxide are stable under various temperature conditions, including -20°C, 4°C, and 38°C. nih.govresearchgate.netnih.gov The parent compound Thioridazine is also noted to be stable in moderate heat. nih.gov

Detailed thermal degradation profiles at elevated temperatures and kinetic analyses of the decomposition of these specific sulfoxide metabolites are not extensively documented in the reviewed scientific literature.

Table 2: Investigated Thermal Conditions for Thioridazine Sulfoxides

| Compound | Temperatures Tested | Observation | Source(s) |

|---|---|---|---|

| Thioridazine-2-sulfoxide | Varying temperatures | Stable | nih.gov |

| Thioridazine-5-sulfoxide | -20°C, 4°C, 38°C | Stable | researchgate.netnih.gov |

Molecular Interactions and Binding Dynamics of Thioridazine Disulfoxide

Interaction with Biological Macromolecules

The binding of drugs and their metabolites to plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, availability at the target site, and elimination. The primary binding proteins in serum are albumin and alpha-1-acid glycoprotein (B1211001).

Protein Binding Affinity to Serum Proteins (e.g., Alpha-1-Acid Glycoprotein, Albumin)

While specific binding data for Thioridazine (B1682328) disulfoxide is limited, studies on its parent compound and mono-sulfoxide metabolites provide crucial insights into how sulfoxidation affects interactions with serum proteins. Research indicates that thioridazine and its sulfoxide (B87167) metabolites exhibit a very high binding capacity to human serum proteins.

Notably, the binding constants for thioridazine and its mono-sulfoxide metabolites to alpha-1-acid glycoprotein are approximately a thousand times higher than their binding constants to albumin. This suggests that alpha-1-acid glycoprotein is the primary binding protein for these compounds in the blood. The binding constants for whole serum are closely aligned with those of alpha-1-acid glycoprotein, reinforcing its dominant role. Given that Thioridazine disulfoxide shares the core phenothiazine (B1677639) structure with increased polarity due to the two sulfoxide groups, it is expected to follow similar binding patterns, with a high affinity for alpha-1-acid glycoprotein.

Competitive Binding Studies with Related Phenothiazine Compounds

Analysis of binding data has shown that competition occurs between thioridazine and its various metabolites for binding sites on serum proteins. This indicates that the parent drug and its oxidized forms, likely including the disulfoxide, share common binding sites on proteins like alpha-1-acid glycoprotein. The presence of multiple related compounds can, therefore, lead to displacement of one another, potentially increasing the free (unbound) fraction of the drug or its metabolites. An increased free fraction can alter the pharmacological and toxicological profile of the compounds.

Enzymatic Interaction Mechanisms

The interaction of small molecules with enzymes is fundamental to their mechanism of action and metabolic fate. This includes the potential inhibition of key enzymes in the nervous system.

Cholinesterase Inhibition by Thioridazine 2,5-Disulfoxide

Phenothiazine derivatives have been reported to inhibit cholinesterases, enzymes crucial for breaking down the neurotransmitter acetylcholine. moca.net.ua Recent research has specifically investigated the interaction between Thioridazine 2,5-disulfoxide and cholinesterase. moca.net.uaresearchgate.netmoca.net.ua A sensitive spectrophotometric method was developed to determine the inhibitory activity of various phenothiazines and their S-oxides. moca.net.ua

Interactive Data Table: Cholinesterase Inhibition of Thioridazine 2,5-Disulfoxide Below are the quantitative details from the enzymatic inhibition study.

| Compound | Method | Linear Dynamic Range |

| Thioridazine 2,5-disulfoxide | Spectrophotometric Cholinesterase Inhibition Assay | 12 to 40 ng/mL |

Structural Basis of Enzyme-Ligand Recognition

The structural basis for how an enzyme recognizes a specific ligand, such as this compound, involves a combination of factors including the molecule's shape, size, charge distribution, and the presence of functional groups capable of forming interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The oxidation of both sulfur atoms in the thioridazine molecule to form the disulfoxide significantly alters its electronic and steric properties. The sulfoxide groups introduce polarity and potential hydrogen bond acceptors, which can change how the molecule fits into an enzyme's active site compared to the less polar parent compound. For an enzyme like cholinesterase, recognition would depend on how the three-dimensional structure of this compound complements the topology of the enzyme's binding pocket, allowing for stable, non-covalent interactions that lead to inhibition.

Computational Modeling and Molecular Docking Simulations

Computational methods like molecular docking are powerful tools for predicting and analyzing the binding of a ligand to a protein at the atomic level. These simulations can provide insights into the binding affinity, preferred orientation of the ligand in the active site, and the specific molecular interactions that stabilize the complex.

While numerous computational studies have been performed on the parent drug, thioridazine, to explore its interactions with various receptors and enzymes, specific molecular docking and simulation studies focusing on this compound are not widely reported in the scientific literature. researchgate.net However, the methodologies used for thioridazine are directly applicable. Such studies on the disulfoxide metabolite would be invaluable for understanding how the addition of two sulfoxide groups alters its binding profile compared to the parent compound. A computational approach could elucidate the specific amino acid residues involved in binding, calculate the binding energy, and predict whether the metabolite retains affinity for the same targets as thioridazine or acquires new interaction capabilities.

Prediction of Binding Modes and Affinities with Target Proteins

Information regarding the predicted binding modes and affinities of this compound with specific target proteins is not available in the current scientific literature.

Elucidation of Non-Covalent Interaction Patterns (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Detailed studies elucidating the non-covalent interaction patterns between this compound and its potential biological targets have not been identified in the reviewed literature.

Q & A

Q. How can researchers analytically distinguish thioridazine disulfoxide from other metabolites (e.g., thioridazine sulfone) in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used due to differences in molar absorptivity among metabolites. For example, this compound exhibits a molar absorptivity of ~279 nm, while thioridazine-2-sulfone absorbs at ~262 nm (Table II, ). Mobile phase optimization (methanol and methylamine gradients) enhances separation by modulating retention times inversely with compound polarity. UV detection at 254 nm is effective for quantification in plasma/serum at therapeutic concentrations (0.5–1 mL sample volumes) .

Q. What are the key pharmacokinetic challenges in studying this compound in vivo?

Methodological Answer: this compound’s hydrophilicity leads to high plasma concentrations (hundreds of ng/mL), complicating tissue penetration analysis. Its half-life (21–25 hours) overlaps with parent thioridazine (6–40 hours), requiring timed sampling to distinguish metabolic contributions . Liver accumulation due to melanin affinity necessitates organ-specific pharmacokinetic modeling. Researchers should prioritize LC-MS/MS for simultaneous quantification of thioridazine and its metabolites to resolve overlapping pharmacokinetic profiles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: this compound requires H303+H313+H333 safety protocols: avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coats) and work in fume hoods. Storage should comply with stable temperature conditions (2–8°C for long-term stability). Waste disposal must follow hazardous chemical guidelines due to its neurotoxic potential .

Advanced Research Questions

Q. How do oxidation pathways influence the synthesis and stability of this compound?

Methodological Answer: this compound forms via sulfoxidation of thioridazine, often mediated by hepatic enzymes or chemical oxidants. Stability studies require controlled environments (e.g., inert atmospheres) to prevent further oxidation to sulfones. Chiral synthesis methods, such as asymmetric induction using phase-transfer catalysts, can isolate specific stereoisomers, critical for studying metabolite activity . Reaction monitoring via TLC or NMR ensures intermediate purity, particularly to avoid α-disulfoxide disproportionation .

Q. What experimental strategies resolve contradictions in reported apoptotic effects of this compound?

Methodological Answer: Discrepancies in apoptotic outcomes (e.g., caspase activation vs. Bcl-2 modulation) may stem from cell-type-specific responses or metabolite concentration gradients. Researchers should:

- Conduct dose-response assays to identify threshold effects.

- Use siRNA knockdowns to isolate PI3K/Akt/mTOR pathway contributions (e.g., p70S6K phosphorylation status) .

- Compare disulfoxide’s effects with parent thioridazine and other metabolites (e.g., N-desmethylthioridazine) in co-treatment models .

Q. How can researchers optimize chiral separation of this compound stereoisomers for pharmacological studies?

Methodological Answer: Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), enable enantiomer resolution. Mobile phases with polar organic modifiers (e.g., ethanol/isopropanol) enhance selectivity. Circular dichroism (CD) spectroscopy validates enantiomeric purity, while computational modeling predicts binding affinities to biological targets (e.g., dopamine receptors) .

Q. What in vitro models best elucidate this compound’s therapeutic potential beyond antipsychotic applications?

Methodological Answer:

- Cancer models: Use endometrial/cervical cancer cell lines (e.g., HeLa) to assess PI3K/Akt/mTOR inhibition via Western blotting (e.g., phospho-Akt suppression) .

- Neurotoxicity models: Primary neuronal cultures or iPSC-derived neurons evaluate mitochondrial dysfunction (JC-1 staining for membrane potential) and ROS production .

- Comparative studies: Co-administer disulfoxide with cisplatin to identify synergistic/apoptotic mechanisms .

Q. Data Contradiction Analysis Framework

- Confounding Variables: Check for cross-reactivity in ELISA/antibody-based assays.

- Metabolite Interference: Use deuterated internal standards (e.g., thioridazine-d3 sulfoxide) to improve LC-MS specificity .

- Statistical Rigor: Apply multivariate analysis to distinguish dose-dependent vs. cell-line-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.